![molecular formula C20H19FN2O4 B2496035 Methyl 4-(2-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1049445-16-0](/img/structure/B2496035.png)
Methyl 4-(2-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
The compound is an organic molecule with several functional groups. It contains a methyl ester group (methyl benzoate), an amide group, a cyclopropyl group attached to a fluorophenyl group, and an amino group. These functional groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The cyclopropyl group would introduce some ring strain into the molecule, and the polar amide and ester groups could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in organic solvents due to the presence of the ester and amide groups, and it might have a relatively high boiling point due to the potential for hydrogen bonding .Scientific Research Applications
- Role of Methyl 4-(2-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-2-oxoacetamido)benzoate : This compound serves as an organoboron reagent in SM coupling. Its mild reaction conditions, functional group tolerance, and environmentally benign nature contribute to its widespread use .
Suzuki–Miyaura Coupling
Boron Reagents for SM Coupling
Mechanism of Action
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, testing its efficacy and safety in preclinical and clinical trials, and optimizing its formulation and delivery .
properties
IUPAC Name |
methyl 4-[[2-[[1-(4-fluorophenyl)cyclopropyl]methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-27-19(26)13-2-8-16(9-3-13)23-18(25)17(24)22-12-20(10-11-20)14-4-6-15(21)7-5-14/h2-9H,10-12H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDPWYXXIQVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(((1-(4-fluorophenyl)cyclopropyl)methyl)amino)-2-oxoacetamido)benzoate |
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